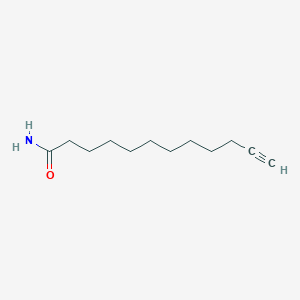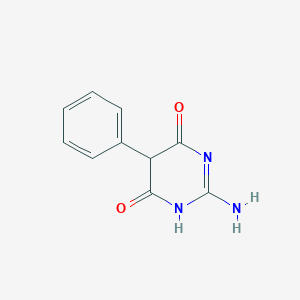
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of an amino group at position 2 and a phenyl group at position 5, along with keto groups at positions 4 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory synthesis techniques, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles might be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert keto groups to hydroxyl groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,6-dihydroxypyrimidine: Lacks the phenyl group but has similar structural features.
5-Phenylpyrimidine-2,4,6-trione: Contains three keto groups instead of an amino group.
2-Amino-5-methylpyrimidine-4,6(1h,5h)-dione: Has a methyl group instead of a phenyl group.
Uniqueness
2-Amino-5-phenylpyrimidine-4,6(1h,5h)-dione is unique due to the presence of both an amino group and a phenyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may confer distinct properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
6622-49-7 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
2-amino-5-phenyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C10H9N3O2/c11-10-12-8(14)7(9(15)13-10)6-4-2-1-3-5-6/h1-5,7H,(H3,11,12,13,14,15) |
Clé InChI |
HXJMYDQRVROSHX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)NC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



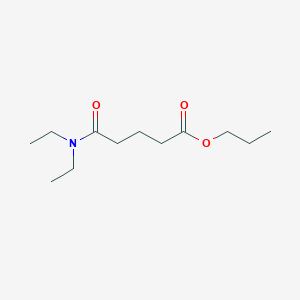
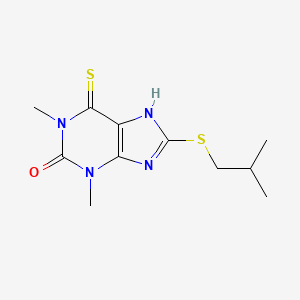
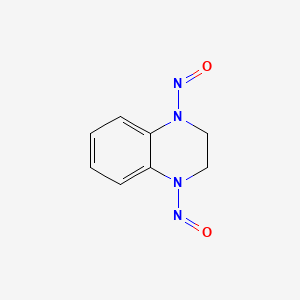

![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
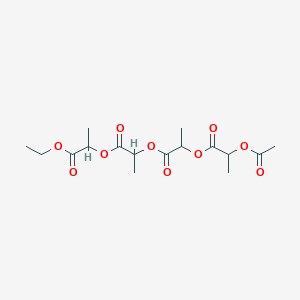
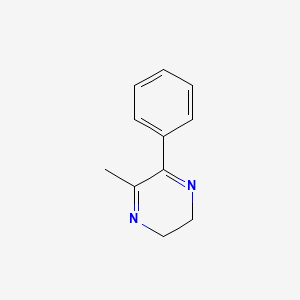
![[3,4-bis(pentanoylamino)phenyl]arsonic acid](/img/structure/B14720841.png)
![1-Phenyl-3-[3-[4-(3-phenylphenyl)phenyl]phenyl]benzene](/img/structure/B14720844.png)

